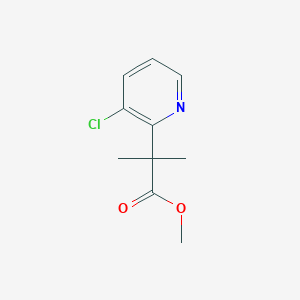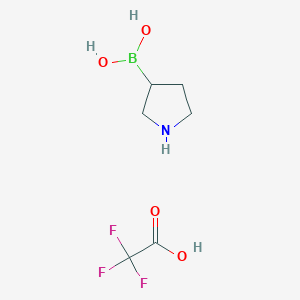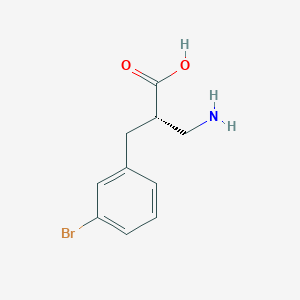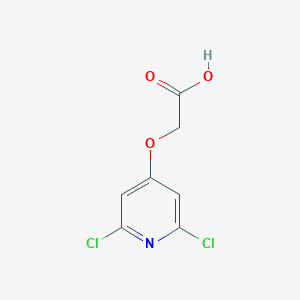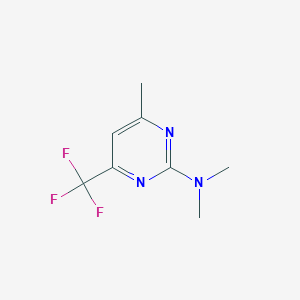
N,N,4-trimethyl-6-(trifluoromethyl)-2-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,4-trimethyl-6-(trifluoromethyl)-2-pyrimidinamine is a chemical compound known for its unique structure and properties
Méthodes De Préparation
The synthesis of N,N,4-trimethyl-6-(trifluoromethyl)-2-pyrimidinamine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-6-(trifluoromethyl)-2-pyrimidinamine with trimethylamine under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and a catalyst like potassium carbonate. The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
N,N,4-trimethyl-6-(trifluoromethyl)-2-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Applications De Recherche Scientifique
N,N,4-trimethyl-6-(trifluoromethyl)-2-pyrimidinamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Agrochemicals: It is explored for its potential use as an active ingredient in pesticides and herbicides. Its ability to interact with specific enzymes and proteins in pests and weeds makes it a valuable compound in agricultural research.
Materials Science: The compound’s properties are investigated for applications in materials science, including the development of new polymers and advanced materials with specific functionalities.
Mécanisme D'action
The mechanism of action of N,N,4-trimethyl-6-(trifluoromethyl)-2-pyrimidinamine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
N,N,4-trimethyl-6-(trifluoromethyl)-2-pyrimidinamine can be compared with other pyrimidine derivatives such as:
2,4,6-trimethylpyrimidine:
4-chloro-6-(trifluoromethyl)-2-pyrimidinamine: This compound has a chlorine substituent instead of the trimethylamine group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H10F3N3 |
|---|---|
Poids moléculaire |
205.18 g/mol |
Nom IUPAC |
N,N,4-trimethyl-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C8H10F3N3/c1-5-4-6(8(9,10)11)13-7(12-5)14(2)3/h4H,1-3H3 |
Clé InChI |
FNMBPKRKZGLBFM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)N(C)C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


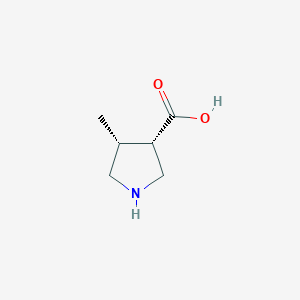
![2-(([1,1'-biphenyl]-4-ylmethyl)thio)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B12963534.png)
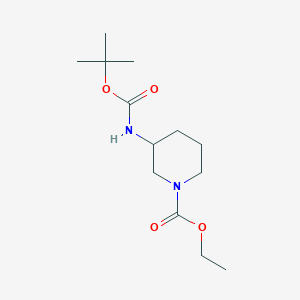
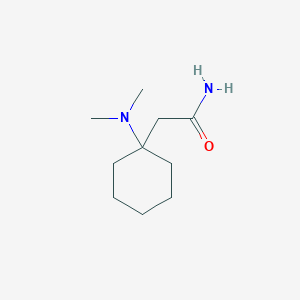
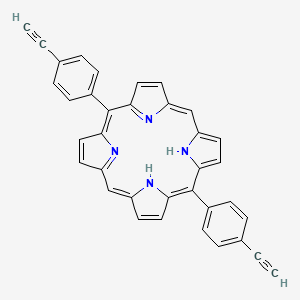
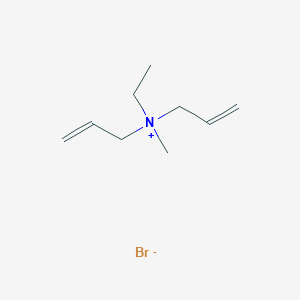

![4,7-Diphenylpyrrolo[1,2-a]quinoxaline](/img/structure/B12963577.png)
![2-Ethyl-6-iodobenzo[d]thiazole](/img/structure/B12963579.png)
